molecular formula C8H7NO5 B6257319 5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid CAS No. 1228933-02-5

5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid

Cat. No.: B6257319
CAS No.: 1228933-02-5
M. Wt: 197.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxymethyl group attached to the pyridine ring, along with two carboxylic acid groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of pyridine-2,3-dicarboxylic acid with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:

    Starting Material: Pyridine-2,3-dicarboxylic acid

    Reagent: Formaldehyde

    Conditions: Basic conditions (e.g., sodium hydroxide)

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 5-(carboxymethyl)pyridine-2,3-dicarboxylic acid

    Reduction: 5-(hydroxymethyl)pyridine-2,3-dimethanol

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of metal-organic frameworks and other advanced materials with applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,3-dicarboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    5-methoxymethyl-2,3-pyridinedicarboxylic acid: Contains a methoxymethyl group instead of a hydroxymethyl group, which can affect its reactivity and biological activity.

    Pyridine-3,5-dicarboxylic acid: Has carboxylic acid groups at different positions, leading to different chemical and biological properties.

Uniqueness

5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which provide a combination of reactivity and functionality that is not found in other similar compounds. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1228933-02-5

Molecular Formula

C8H7NO5

Molecular Weight

197.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.